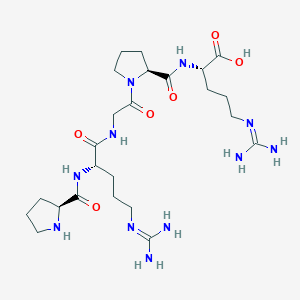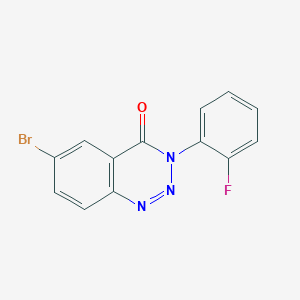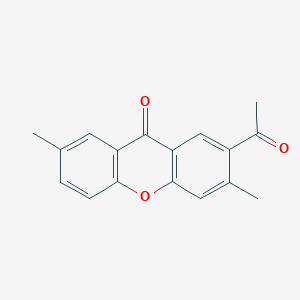![molecular formula C11H14O2 B15169669 4-[4-(Hydroxymethyl)phenyl]butan-2-one CAS No. 646039-17-0](/img/structure/B15169669.png)
4-[4-(Hydroxymethyl)phenyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Hydroxymethyl)phenyl]butan-2-one, also known as raspberry ketone, is a naturally occurring compound found in red raspberries (Rubus idaeus). It is a major aromatic compound responsible for the characteristic aroma of raspberries. The compound has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)phenyl]butan-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone, followed by hydrogenation to yield the desired ketone . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as raspberries. due to the low natural abundance, chemical synthesis is more commonly employed. The industrial synthesis follows similar routes as the laboratory methods but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Hydroxymethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-[4-(Carboxymethyl)phenyl]butan-2-one.
Reduction: 4-[4-(Hydroxymethyl)phenyl]butan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Hydroxymethyl)phenyl]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on lipid metabolism and obesity.
Medicine: Investigated for its potential therapeutic effects, including anti-obesity and anti-inflammatory properties.
Industry: Used as a flavoring agent in the food industry and as a fragrance in cosmetics.
Wirkmechanismus
The mechanism of action of 4-[4-(Hydroxymethyl)phenyl]butan-2-one involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by increasing the breakdown of fats and enhancing the release of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown . The compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-[4-(Hydroxymethyl)phenyl]butan-2-one is unique compared to other similar compounds due to its distinct aromatic structure and biological activities. Similar compounds include:
Capsaicin: Found in chili peppers, known for its thermogenic properties.
Synephrine: Found in bitter orange, known for its stimulant effects.
Vanillin: Found in vanilla beans, known for its flavoring properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
646039-17-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-[4-(hydroxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,2-3,8H2,1H3 |
InChI-Schlüssel |
FGSJOBYZMITGLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)

![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
